1,2,4,5-Tetrazinane-3,6-dithione
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Overview
Description
1,2,4,5-Tetrazinane-3,6-dithione is a heterocyclic compound with the molecular formula C₂H₄N₄S₂ and a molecular weight of 148.21 g/mol This compound is characterized by a six-membered ring containing four nitrogen atoms and two sulfur atoms
Preparation Methods
The synthesis of 1,2,4,5-Tetrazinane-3,6-dithione typically involves the cyclization of corresponding nitriles by the action of hydrazine . The reaction conditions often include the use of oxidizing agents such as isoamyl nitrite, hydrogen peroxide, ferric chloride (FeCl₃), chlorine (Cl₂), bromine (Br₂), sodium nitrite (NaNO₂) in acidic conditions, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), NBS (N-bromosuccinimide), and oxygen . These methods yield cyclization products with aromatic and heteroaromatic substituents in 50-90% yield .
Chemical Reactions Analysis
1,2,4,5-Tetrazinane-3,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide and ferric chloride.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Nucleophilic substitution reactions are prominent, where nucleophiles replace leaving groups in the compound.
Major products formed from these reactions include functionalized pyridazines and other heterocycles .
Scientific Research Applications
1,2,4,5-Tetrazinane-3,6-dithione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazinane-3,6-dithione involves its high electrophilicity and tendency for ring opening . The compound interacts with molecular targets through nucleophilic substitution and cycloaddition reactions . These interactions lead to the formation of stable products with potential biological and industrial applications .
Comparison with Similar Compounds
1,2,4,5-Tetrazinane-3,6-dithione can be compared with other similar compounds, such as:
1,2,4,5-Tetrazines: These compounds share a similar nitrogen-rich ring structure and exhibit high electrophilicity and diminished aromaticity.
Tetrazoles: Tetrazoles contain four nitrogen atoms in a five-membered ring and are used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its combination of nitrogen and sulfur atoms, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1,2,4,5-tetrazinane-3,6-dithione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSAQSIIYVKIOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NNC(=S)NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383650 |
Source
|
Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36239-33-5 |
Source
|
Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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